Sodium mephenamate
Overview
Description
Sodium Mephenamate is a specialty chemical with the formula C15H14NNaO2 . It is also known by other synonyms such as Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, monosodium salt, and Mefenamic Acid Sodium .
Synthesis Analysis
The synthesis of Sodium Mephenamate involves the reaction of Mefenamic Acid with Sodium Hydroxide in an aqueous phase . Solid-state M-mef compounds, where M stands for bivalent Mn, Fe, Co, Ni, Cu, or Zn and mef is mefenamate, have been synthesized and characterized by thermoanalytical and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Sodium Mephenamate has been analyzed using techniques such as X-ray diffractometry, optical and infrared spectroscopy, and elemental analysis . The crystal structures of the compounds were determined by the single crystal X-ray diffraction technique .Chemical Reactions Analysis
Sodium Mephenamate undergoes various chemical reactions. For instance, it has been found that the cobalt, nickel, and zinc compounds were hydrated while the manganese, iron, and copper compounds were anhydrous . The thermal stability of the anhydrous compounds depended on the nature of the metal ion .Physical And Chemical Properties Analysis
Sodium Mephenamate has been characterized by thermoanalytical techniques . The TG–DTA and DSC curves show that the cobalt, nickel, and zinc compounds were hydrated while the manganese, iron, and copper compounds were anhydrous .Scientific Research Applications
Nanotechnology in Drug Delivery
Sodium mephenamate, as an anti-inflammatory drug, has been integrated into advanced drug delivery systems. The research focused on developing Magnetic Hollow Iron Oxide Nanocapsules for the sustained release of Sodium Meclofenamate. These nanocapsules, sized 220-230 nm, demonstrated the ability to load and steadily release the drug in aqueous solutions, presenting a novel approach to maintain therapeutic doses over extended periods (Vargas-González et al., 2016).
Drug-Buffer Interactions
The study of Sodium 2-(N-morpholino)ethanesulfonate monohydrate, a common buffer salt (NaMES) used extensively in biological and biochemical research, highlights the importance of understanding drug-buffer interactions. This study, through X-ray diffraction analysis, offered insights into the properties of NaMES, facilitating its effective use in various scientific applications (Deschamps et al., 2002).
Comparative Binding Analysis
A comparative analysis of mycophenolic sodium and meprednisone with human serum albumin was conducted, highlighting the distribution and potential side effects when these drugs are administered concurrently. The study used nuclear magnetic resonance and docking simulation to analyze the binding affinity, providing valuable insights into the drug interactions and their implications in clinical settings (Xiaoli Ma et al., 2016).
Future Directions
Research has been conducted to improve the solubility and dissolution of Sodium Mephenamate. For instance, a study has reported the formation of new salt cocrystals of Sodium Mephenamate and Nicotinamide, which improved the solubility and intrinsic dissolution of Sodium Mephenamate . This shows potential for dosage form development .
properties
IUPAC Name |
sodium;2-(2,3-dimethylanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.Na/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18;/h3-9,16H,1-2H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFRCUCBHZBTN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170960 | |
Record name | Sodium mephenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium mephenamate | |
CAS RN |
1804-47-3 | |
Record name | Sodium mephenamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium mephenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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